molecular formula C15H19NO2 B13992926 Bicyclo[4.2.0]oct-2-yl phenylcarbamate CAS No. 92760-47-9

Bicyclo[4.2.0]oct-2-yl phenylcarbamate

Cat. No.: B13992926
CAS No.: 92760-47-9
M. Wt: 245.32 g/mol
InChI Key: RZMCRELULGBFJZ-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]oct-2-yl phenylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.2.0]octane core with a phenylcarbamate group attached. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]oct-2-yl phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.

    Substitution: The phenylcarbamate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.

Scientific Research Applications

Bicyclo[4.2.0]oct-2-yl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]oct-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The phenylcarbamate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Bicyclo[4.2.0]oct-2-yl phenylcarbamate can be compared with other bicyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of a bicyclic core with a phenylcarbamate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

92760-47-9

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

2-bicyclo[4.2.0]octanyl N-phenylcarbamate

InChI

InChI=1S/C15H19NO2/c17-15(16-12-6-2-1-3-7-12)18-14-8-4-5-11-9-10-13(11)14/h1-3,6-7,11,13-14H,4-5,8-10H2,(H,16,17)

InChI Key

RZMCRELULGBFJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC2C(C1)OC(=O)NC3=CC=CC=C3

Origin of Product

United States

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